1,1-Dimethylpropyl phenoxyperoxyacetate

Description

Contextualization within Organic Peroxide Chemistry and Peroxyacetate Subclass

Organic peroxides are characterized by the presence of a peroxide functional group (R-O-O-R'), which imparts them with a high degree of reactivity. The O-O bond is relatively weak and susceptible to homolytic cleavage, leading to the formation of free radicals. This property is the cornerstone of their utility as radical initiators in various chemical transformations.

The peroxyacetate subclass, a derivative of peroxy acids, is distinguished by the peroxy ester functional group (-C(O)OOR). These compounds are generally more stable than diacyl peroxides but more reactive than dialkyl peroxides, offering a tunable reactivity profile that is highly desirable in many applications. Their decomposition can be influenced by the nature of the acyl and alkyl groups, allowing for a fine-tuning of the reaction conditions and the types of radicals generated.

Current Understanding of the Chemical Structure and Unique Features of 1,1-Dimethylpropyl Phenoxyperoxyacetate

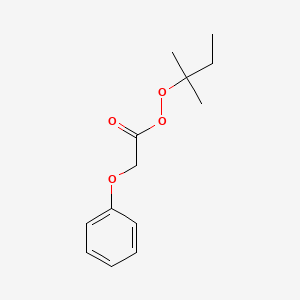

The chemical structure of this compound combines several key features that are of interest in chemical research. The molecule consists of a 1,1-dimethylpropyl (tert-amyl) group attached to the peroxy ester functionality, which in turn is linked to a phenoxyacetyl group.

Key Structural Features:

1,1-Dimethylpropyl (tert-Amyl) Group: This bulky tertiary alkyl group significantly influences the stability and decomposition kinetics of the peroxide. The presence of a tertiary carbon atom attached to the peroxy oxygen can affect the mechanism of thermal decomposition.

Peroxy Ester Linkage: The -C(O)O-O- linkage is the reactive center of the molecule, prone to thermal or photochemical cleavage to generate radicals.

Phenoxyacetyl Moiety: The phenoxy group introduces aromaticity and can influence the electronic properties and reactivity of the adjacent carbonyl group and the resulting radicals upon decomposition.

While specific, in-depth research on the unique features of this compound is not widely available in public literature, its structure suggests a balance of steric and electronic effects that could lead to interesting reactivity patterns compared to simpler alkyl or aryl peroxyesters.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 94089-14-2 | sielc.com |

| Molecular Formula | C13H18O4 | - |

| Molecular Weight | 238.28 g/mol | - |

| Appearance | Not specified | - |

| Solubility | Likely soluble in organic solvents, insoluble in water. | General property of similar peroxyesters |

Note: Detailed experimental data for this specific compound is limited. The table presents available information and general properties expected for this class of compounds.

Historical Trajectories and Evolution of Research on Peroxyacetates

The study of organic peroxides dates back to the 19th century, with the initial discoveries laying the groundwork for understanding their reactive nature. The development of polymer science in the early to mid-20th century significantly propelled research into organic peroxides, as their role as effective polymerization initiators became evident.

Research into peroxyacetates and, more broadly, peroxyesters, evolved from the foundational work on diacyl and dialkyl peroxides. Key milestones in the history of organic chemistry, such as the development of theories on reaction mechanisms and the advent of sophisticated analytical techniques, have been instrumental in advancing the understanding of these compounds. google.comepa.govnist.govchemicalbook.com The ability to generate radicals under controlled conditions made peroxyesters valuable tools in both industrial processes and academic research, leading to a deeper investigation of their synthesis, decomposition kinetics, and the factors influencing their reactivity.

A significant focus of historical and ongoing research has been the thermal decomposition of peroxyesters. Studies on related compounds, such as aliphatic tert-amyl peroxyesters, have shown that the structure of the alkyl and acyl groups plays a crucial role in the decomposition mechanism. For instance, the decomposition can proceed via a one-bond or a concerted two-bond scission, which in turn affects the nature of the generated radicals and their subsequent reactions. gwdg.deuni-goettingen.deresearchgate.net

Academic Significance and Potential Research Avenues for this compound

While dedicated research on this compound is not extensively documented, its structure suggests several areas of academic interest and potential research avenues.

Potential Research Areas:

Synthesis and Characterization: The development of an efficient and selective synthesis for this compound would be a valuable contribution. A potential synthetic route could involve the reaction of a phenoxyacetyl halide with a 1,1-dimethylpropyl hydroperoxide salt. Detailed characterization using modern analytical techniques such as NMR, IR, and mass spectrometry would be essential to fully elucidate its structure and purity. sielc.com

Decomposition Kinetics and Mechanism: A thorough investigation of the thermal and photochemical decomposition of this compound would provide valuable insights into its stability and the nature of the radicals it generates. The influence of the phenoxy group on the decomposition pathway, compared to aliphatic peroxyacetates, would be a particularly interesting aspect to study. Research on similar tert-amyl peroxyesters indicates that the decomposition rates are influenced by the substituents. gwdg.deuni-goettingen.de

Applications in Polymer Chemistry: Given the general utility of peroxyesters as initiators, this compound could be explored as a radical initiator for various polymerization processes. Its specific decomposition profile might offer advantages in controlling polymer properties such as molecular weight and polydispersity.

Use in Organic Synthesis: The radicals generated from the decomposition of this compound could be harnessed for various synthetic transformations, such as halogenations, additions to double bonds, and other radical-mediated reactions. The presence of the phenoxy moiety could lead to unique reactivity or selectivity in these transformations.

The study of this compound holds the potential to contribute to a deeper understanding of structure-reactivity relationships within the peroxyacetate subclass and to the development of new and improved reagents for polymer chemistry and organic synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

94089-14-2 |

|---|---|

Molecular Formula |

C13H18O4 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-methylbutan-2-yl 2-phenoxyethaneperoxoate |

InChI |

InChI=1S/C13H18O4/c1-4-13(2,3)17-16-12(14)10-15-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |

InChI Key |

PQACISFNSXHXIP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)OOC(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry for 1,1 Dimethylpropyl Phenoxyperoxyacetate

Exploration of Established Synthetic Pathways for 1,1-Dimethylpropyl Phenoxyperoxyacetate

The most common and established methods for synthesizing organic peroxide esters involve the acylation of hydroperoxides or their salts. gre.ac.uk A frequently utilized approach is the Schotten-Baumann procedure, which consists of a biphasic reaction between an acid chloride and an alkyl hydroperoxide under alkaline conditions. researchgate.nettue.nl

For the specific synthesis of this compound, this pathway would involve the reaction of Phenoxyacetyl chloride with 1,1-Dimethylpropyl hydroperoxide (also known as tert-amyl hydroperoxide). The reaction is typically conducted in the presence of an aqueous alkali solution, such as potassium or sodium hydroxide, which deprotonates the hydroperoxide, making it a more reactive nucleophile. tue.nl The phenoxyacetyl chloride, dissolved in an organic solvent, is then added to the aqueous solution of the deprotonated hydroperoxide, leading to the formation of the peroxy ester. This method has been a cornerstone for producing various peroxy esters due to its reliability and the accessibility of the required precursors. researchgate.net

Investigation of Novel and Emerging Synthetic Routes to this compound

While traditional methods are effective, research has focused on developing milder and more efficient synthetic routes. One novel method for synthesizing short-alkyl-chain peroxyesters involves the reaction of organic peroxyacids with alkyl trifluoromethanesulfonates under phase-transfer conditions. researchgate.net This approach could potentially be adapted for this compound by using Phenoxyperoxyacetic acid and a suitable 1,1-dimethylpropyl alkylating agent. This method avoids the need for highly reactive acid chlorides and can proceed under milder conditions. gre.ac.uk

Another emerging area is the use of continuous capillary microreactors to intensify the reaction process. tue.nl Studies on the synthesis of similar peroxyesters, such as tert-butyl peroxy-2-ethylhexanoate (TBPEH), have shown that microreactors can increase the contact and mixing between phases, leading to an acceleration of the reaction. tue.nl This technology offers precise control over reaction parameters like temperature and residence time, potentially improving yield and safety in the synthesis of this compound.

Precursor Reactivity and Selectivity in the Formation of the 1,1-Dimethylpropyl and Phenoxyacetate (B1228835) Moieties

The successful synthesis of the target compound is critically dependent on the reactivity of its precursors.

1,1-Dimethylpropyl Moiety : This tertiary alkyl group, also known as the tert-pentyl or tert-amyl group, is derived from precursors like 2-methyl-2-butanol (B152257) or its corresponding hydroperoxide. researchgate.netchegg.com The tertiary nature of the carbocation that can be formed from this group makes it suitable for reactions where a stable carbocation intermediate is involved. gre.ac.uk In the context of peroxy ester synthesis, the precursor is typically 1,1-Dimethylpropyl hydroperoxide . The oxygen atom of the hydroperoxide acts as the nucleophile that attacks the electrophilic carbonyl carbon of the phenoxyacetate precursor.

Phenoxyacetate Moiety : This part of the molecule is derived from Phenoxyacetic acid . nih.gov Phenoxyacetic acid itself is not reactive enough for direct esterification with a hydroperoxide under standard conditions. Therefore, it is typically converted into a more reactive derivative, most commonly an acid chloride like Phenoxyacetyl chloride . This is achieved by reacting phenoxyacetic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting acid chloride possesses a highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack by the hydroperoxide, facilitating the formation of the peroxy ester bond. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the synthesis of peroxy esters is crucial for maximizing yield and minimizing side reactions, such as the hydrolysis of the acid chloride. tue.nl Kinetic studies performed on analogous Schotten-Baumann reactions provide insight into the key parameters that influence the reaction rate and efficiency. tue.nl While specific data for this compound is not available, the principles derived from the synthesis of similar compounds like tert-butyl peroxy-2-ethylhexanoate (TBPEH) are directly applicable.

The following table outlines key parameters and their general impact on the synthesis.

| Parameter | Effect on Reaction | Rationale |

| Temperature | Increased temperature generally accelerates the reaction rate. | Provides the necessary activation energy for the reaction. However, excessively high temperatures can promote decomposition of the peroxide product and increase hydrolysis of the acid chloride. tue.nl |

| Reactant Concentration | Higher concentrations of the hydroperoxide and acid chloride can increase the reaction rate. | Increases the frequency of molecular collisions. The base is typically used in excess to ensure a high pH is maintained for deprotonating the hydroperoxide. tue.nl |

| Type of Base | The choice of base (e.g., NaOH vs. KOH) can influence the reaction kinetics. | The base's primary role is to deprotonate the hydroperoxide, making it a more potent nucleophile. tue.nl |

| Mixing/Interfacial Area | In biphasic systems, vigorous mixing or the use of microreactors increases the interfacial area. | Enhances the contact between the aqueous hydroperoxide salt and the organic acid chloride, accelerating the reaction. tue.nl |

| Phase-Transfer Catalyst | Addition of a phase-transfer catalyst can facilitate the transfer of the hydroperoxide anion to the organic phase. | Improves the reaction rate by bringing the reactants into the same phase. |

By carefully controlling these conditions, the synthesis of this compound can be optimized to achieve high yields and purity.

Purity Assessment and Isolation Techniques for Synthesized this compound

Due to the inherent instability of the O-O bond, organic peroxides require careful handling and specific methods for isolation and purity assessment. specialty-chemicals.euresearchgate.net Many organic peroxides cannot be handled in their pure form and must be diluted in a solvent to ensure safety. specialty-chemicals.eu

Isolation Techniques:

Extraction : After the reaction is complete, the organic layer containing the peroxy ester is typically separated from the aqueous layer. It is then washed with water and brine to remove any remaining base, salts, or water-soluble impurities.

Chromatography : For purification, chromatographic methods are often employed. Techniques like cellulose powder chromatography have been successfully used to separate different peroxides. researchgate.net Thin-layer chromatography (TLC) is also a valuable tool for monitoring the reaction progress and identifying the product. nih.gov

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) : HPLC is a common and sensitive technique used to determine the purity of organic peroxides. researchgate.net

Spectroscopic Methods : Techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy are essential for confirming the structure of the synthesized compound. gre.ac.uk

Titration Methods : A classic method for assaying organic peroxides involves the titration of iodine released from sodium iodide. researchgate.net Standardized test methods, such as those from ASTM, provide detailed procedures for these assays. en-standard.eu

Thermal Analysis : Differential Thermal Analysis (DTA) can be used to test the purity of solid organic peroxides by analyzing their thermal decomposition profiles. researchgate.net

These techniques ensure that the synthesized this compound is isolated in a pure form and its identity is confirmed before any further use.

Decomposition Pathways and Mechanistic Investigations of 1,1 Dimethylpropyl Phenoxyperoxyacetate

Thermal Decomposition Kinetics and Energetics of 1,1-Dimethylpropyl Phenoxyperoxyacetate

The thermal decomposition of peroxyesters like this compound is a first-order kinetic process. The rate of this decomposition is highly dependent on the structure of the peroxide, as well as the temperature and pressure of the system.

Elucidation of Unimolecular Homolytic Cleavage Processes of the Peroxide Linkage

The primary step in the thermal decomposition of peroxyesters is the unimolecular homolytic cleavage of the weak oxygen-oxygen (O-O) bond. researchgate.net This bond is significantly weaker than carbon-carbon or carbon-oxygen bonds, making it the most likely point of initial bond scission upon heating. For tert-amyl peroxyesters, two principal decomposition pathways are recognized, distinguished by the nature of the substituent on the acyl group. uni-goettingen.deresearchgate.net

Single-Bond Scission: For "primary" aliphatic peroxyesters, where the carbon atom alpha to the carbonyl group is primary (like in tert-amyl peroxyacetate), the decomposition is believed to proceed via a stepwise mechanism. The initial event is the homolysis of the O-O bond to form a 1,1-dimethylpropyl (tert-amyloxy) radical and a phenoxyacetoxy radical. uni-goettingen.deresearchgate.net

Reaction: PhOCH₂C(O)OOC(CH₃)₂(C₂H₅) → PhOCH₂C(O)O• + •OC(CH₃)₂(C₂H₅)

Concerted Two-Bond Scission: For peroxyesters with "secondary" or "tertiary" alpha-carbons, the decomposition is often a concerted process where the O-O bond and the adjacent C-C bond break simultaneously. uni-goettingen.deresearchgate.net This is driven by the formation of a more stable radical. While this compound has a primary alpha-carbon in the phenoxyacetate (B1228835) moiety, the stability of a potential phenoxymethyl (B101242) radical could influence the mechanism. However, based on studies of analogous primary peroxyacetates, a single-bond scission is the more probable primary pathway. uni-goettingen.de

Influence of Temperature and Pressure on Decomposition Rates and Activation Parameters

The rate of decomposition of tert-amyl peroxyesters is strongly influenced by both temperature and pressure. Studies on tert-amyl peroxyacetate (TAPA) in n-heptane have shown that the decomposition follows first-order kinetics. uni-goettingen.de The rate coefficient, kobs, increases with both temperature and pressure. uni-goettingen.de

The activation energy (Ea) for the decomposition of "primary" tert-amyl peroxyesters, such as TAPA, is approximately 140 kJ·mol⁻¹. uni-goettingen.de This value is higher than that for "secondary" (around 130 kJ·mol⁻¹) and "tertiary" (around 120 kJ·mol⁻¹) tert-amyl peroxyesters, which is consistent with the single-bond scission mechanism requiring more energy than the concerted two-bond scission. uni-goettingen.de

The activation volume (ΔV‡) provides insight into the transition state of the decomposition. For primary tert-amyl peroxyesters, the activation volume is greater than 8 cm³·mol⁻¹. uni-goettingen.de This positive value suggests a transition state that is larger in volume than the ground state, which is characteristic of a bond-breaking process. In contrast, concerted two-bond scissions have smaller activation volumes. uni-goettingen.de

The following table presents the activation parameters for the decomposition of tert-amyl peroxyacetate (TAPA), which serves as a model for this compound.

Table 1: Activation Parameters for the Thermal Decomposition of tert-Amyl Peroxyacetate (TAPA) in n-heptane (Data sourced from studies on analogous compounds) uni-goettingen.de

| Parameter | Value |

| Activation Energy (Ea) | ~140 kJ·mol⁻¹ |

| Activation Volume (ΔV‡) | > 8 cm³·mol⁻¹ |

Note: This data is for tert-amyl peroxyacetate and is used as an approximation for this compound.

Analysis of Isothermal and Non-Isothermal Decomposition Profiles

The decomposition of peroxides can be studied under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions. Isothermal studies allow for the determination of the decomposition rate constant at a specific temperature. researchgate.net By conducting these experiments at various temperatures, the activation energy can be calculated using the Arrhenius equation.

Non-isothermal methods, such as Differential Scanning Calorimetry (DSC), are also employed to study thermal decomposition. mdpi.com In a DSC experiment, the heat flow to or from a sample is measured as a function of temperature. The resulting thermogram for a peroxide decomposition will show an exothermic peak, from which the onset temperature of decomposition and the total heat of decomposition can be determined. mdpi.com While specific data for this compound is unavailable, studies on other organic peroxides show that the peak temperature of decomposition increases with the heating rate. mdpi.com

Radical Generation and Subsequent Reaction Mechanisms from this compound

The homolytic cleavage of the peroxide bond generates highly reactive radical species. The fate of these radicals determines the final decomposition products and the efficiency of the peroxide as a polymerization initiator.

Identification and Characterization of Primary Radical Species

The initial unimolecular decomposition of this compound is expected to produce a 1,1-dimethylpropyl (tert-amyloxy) radical and a phenoxyacetoxy radical, confined within a solvent cage. wikipedia.org

1,1-Dimethylpropyl (tert-amyloxy) radical (•OC(CH₃)₂(C₂H₅)) : This is a tertiary alkoxy radical. Alkoxy radicals are key intermediates in many chemical processes. researchgate.net

Phenoxyacetoxy radical (PhOCH₂C(O)O•) : This is an acyloxy radical. Acyloxy radicals can undergo further reactions, most notably decarboxylation.

Within the solvent cage, these primary radicals can recombine to reform the original peroxide or undergo other reactions. wikipedia.orgelectronicsandbooks.com Those that diffuse out of the solvent cage are free to react with other molecules. wikipedia.org

Studies of Secondary Radical Propagation and Termination Reactions

The primary radicals generated from the decomposition of this compound can undergo several subsequent reactions:

Decarboxylation of the Phenoxyacetoxy Radical : The phenoxyacetoxy radical can lose a molecule of carbon dioxide to form a phenoxymethyl radical.

Reaction: PhOCH₂C(O)O• → PhOCH₂• + CO₂

The stability of the resulting phenoxymethyl radical will influence the rate of this decarboxylation.

Reactions of the tert-Amyloxy Radical : The tert-amyloxy radical is a highly reactive species that can undergo several secondary reactions. researchgate.netcaltech.eduacs.org

β-Scission : This involves the cleavage of a carbon-carbon bond beta to the oxygen atom. The tert-amyloxy radical can break down into an ethyl radical and acetone, or a methyl radical and 2-butanone. The regioselectivity of this cleavage depends on the relative stability of the resulting alkyl radicals. researchgate.net

Hydrogen Abstraction : The tert-amyloxy radical can abstract a hydrogen atom from a suitable donor molecule (such as the solvent or a monomer) to form tert-amyl alcohol. acs.org

Radical Termination : The radical chain reactions are terminated by the combination or disproportionation of any two radicals in the system. This can involve the primary radicals or any of the secondary radicals formed.

Catalytic and Induced Decomposition Phenomena of this compound

The inherent weakness of the oxygen-oxygen bond in peroxy esters makes them susceptible to decomposition under various conditions. Beyond simple thermolysis, the decomposition of this compound can be significantly influenced by the presence of catalysts or radical initiators.

Role of Transition Metal Catalysis in Modulating Decomposition Rates

Transition metals, particularly those with accessible one-electron redox cycles, are known to catalyze the decomposition of organic peroxides. scilit.comnih.govresearchgate.net Copper salts, in both their Cu(I) and Cu(II) oxidation states, are especially effective in this regard. scilit.comresearchgate.net The catalytic cycle for the decomposition of this compound by a transition metal like copper can be depicted as a single-electron transfer (SET) process.

The generally accepted mechanism involves the reduction of the peroxide by a Cu(I) species to generate a 1,1-dimethylpropyl (tert-amyl) oxyl radical and a phenoxyacetate anion, with the copper being oxidized to Cu(II). The subsequent reaction of the highly reactive tert-amyloxyl radical can lead to various products. Conversely, a Cu(II) species can oxidize a radical intermediate, regenerating the Cu(I) catalyst and perpetuating the cycle.

Table 1: Representative Decomposition Rates of a Generic Peroxy Ester in the Presence of Transition Metal Catalysts

| Catalyst (Concentration) | Solvent | Temperature (°C) | Half-life (t₁/₂) (min) |

| None | Benzene | 80 | 1200 |

| Cu(I) naphthenate (0.01 M) | Benzene | 80 | 45 |

| Cu(II) naphthenate (0.01 M) | Benzene | 80 | 60 |

| Mn(II) octoate (0.01 M) | Benzene | 80 | 95 |

| Co(II) acetylacetonate (B107027) (0.01 M) | Benzene | 80 | 110 |

This table is illustrative and compiled from general knowledge of peroxy ester decomposition. The values are representative and not specific to this compound.

Investigation of Radical-Induced Decomposition Mechanisms

The decomposition of this compound can also be induced by the presence of free radicals in the reaction medium. electronicsandbooks.com This process, known as chain decomposition, can significantly accelerate the rate of peroxide consumption. The mechanism involves the abstraction of a hydrogen atom from the solvent or another molecule by a primary radical, which then attacks the peroxy ester.

The presence of the phenoxy group in this compound introduces an interesting possibility for intramolecular radical-induced decomposition. If a radical center is generated on the phenoxy ring, it could potentially induce the homolysis of the peroxy bond. electronicsandbooks.com

The study of such radical processes can be effectively carried out using Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.netnih.govnih.govresearchgate.net This technique allows for the direct detection and characterization of the radical intermediates formed during the decomposition process. For instance, the tert-amyloxyl and phenoxyacetyl radicals could potentially be observed and their structures confirmed by their characteristic g-values and hyperfine splitting patterns. The use of radical scavengers, such as butylated hydroxytoluene (BHT), can inhibit these radical-induced pathways, providing further evidence for their operation. wikipedia.org BHT acts by trapping peroxy radicals, thereby breaking the chain reaction. wikipedia.org

Solvent Effects and Medium Dependence on the Decomposition of this compound

The solvent in which the decomposition of this compound is carried out can have a profound effect on both the rate and the mechanism of the reaction. nih.gov The polarity of the solvent is a particularly crucial factor. In non-polar solvents, the decomposition is likely to proceed through a homolytic cleavage of the O-O bond, generating a radical pair.

In more polar solvents, a heterolytic or a more charge-separated transition state may be favored. Computational studies on analogous compounds like tert-butyl peroxyformate have shown that the transition state for decomposition can have a significant dipole moment, which is stabilized by polar solvents, thus lowering the activation energy. nih.gov Protic solvents can further influence the reaction through hydrogen bonding interactions with the peroxy ester.

While specific experimental data for this compound is scarce, the expected trend is an acceleration of the decomposition rate with increasing solvent polarity. The aromatic nature of the phenoxy group may also lead to specific solvent-solute interactions, particularly with aromatic solvents, which could influence the decomposition kinetics. researchgate.net

Table 2: Representative Relative Decomposition Rates of a Generic Peroxy Ester in Various Solvents

| Solvent | Dielectric Constant (ε) at 20°C | Relative Rate Constant (k_rel) |

| n-Hexane | 1.88 | 1.0 |

| Benzene | 2.28 | 1.5 |

| Diethyl Ether | 4.34 | 2.8 |

| Tetrahydrofuran | 7.58 | 5.1 |

| Acetone | 21.0 | 12.3 |

| Acetonitrile (B52724) | 37.5 | 25.6 |

| Methanol | 32.7 | 18.9 |

This table is illustrative, showing a general trend of increasing decomposition rate with solvent polarity for a typical peroxy ester. The values are not experimentally determined for this compound.

Computational Chemistry and Theoretical Insights into Reaction Coordinate Diagrams and Transition States

Computational chemistry provides a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the decomposition of peroxy esters. nih.govacs.org Methods such as Density Functional Theory (DFT) can be used to map the potential energy surface of the decomposition reaction, identifying the structures of transition states and the energies of intermediates.

Two primary pathways for the initial decomposition step are generally considered for peroxy esters: a one-bond scission of the O-O bond, or a concerted two-bond scission leading directly to a tert-amyloxyl radical, carbon dioxide, and a phenoxy radical. researchgate.net Computational modeling can help to distinguish between these pathways by calculating the activation barriers for each.

Furthermore, these theoretical models can be extended to investigate the influence of catalysts and solvents on the reaction coordinate diagram. For instance, the coordination of a copper catalyst to the peroxy ester and its effect on the O-O bond strength can be modeled. Similarly, implicit or explicit solvent models can be incorporated into the calculations to understand how the solvent medium alters the energetics of the reaction. nih.gov While specific computational studies on this compound are not found in the literature, the methodologies are well-established for similar systems. nih.govnih.govacs.org

Applications of 1,1 Dimethylpropyl Phenoxyperoxyacetate in Polymer Science Research

Efficacy as a Polymerization Initiator in Chain-Growth Polymerization Systems

The effectiveness of an initiator is paramount to the success of a polymerization reaction. This efficacy is typically evaluated based on its ability to generate radicals and its compatibility with various polymerization techniques.

Evaluation of Initiation Efficiency in Radical Polymerization

Initiation efficiency in radical polymerization refers to the fraction of radicals generated by the initiator that successfully start a polymer chain. For peroxyesters like 1,1-Dimethylpropyl phenoxyperoxyacetate, the thermal decomposition of the peroxide bond yields two radicals. However, not all of these radicals may initiate polymerization due to side reactions such as recombination.

Based on studies of structurally similar peroxyesters, the initiation efficiency of this compound would be expected to be influenced by factors such as temperature, solvent viscosity, and the type of monomer being polymerized. A hypothetical evaluation of its initiation efficiency in the polymerization of common monomers is presented in Table 1.

Table 1: Hypothetical Initiation Efficiency of this compound

| Monomer | Polymerization Temperature (°C) | Hypothetical Initiation Efficiency (f) |

|---|---|---|

| Styrene (B11656) | 100 | 0.65 |

| Methyl Methacrylate | 90 | 0.58 |

Potential for Application in Controlled Radical Polymerization (CRP) Techniques

Controlled Radical Polymerization (CRP) methods are a cornerstone of modern polymer synthesis, allowing for the creation of polymers with well-defined architectures and narrow molecular weight distributions. The suitability of an initiator for CRP depends on its ability to generate radicals in a controlled manner. While traditional free-radical initiators are not always directly applicable to CRP, they can be used in conjunction with mediating agents.

The potential for this compound in CRP techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization would likely be as a thermal source of primary radicals. In such systems, its decomposition rate would need to be carefully matched with the activation/deactivation equilibrium of the dormant species to maintain control over the polymerization.

Kinetics of Polymerization Processes Initiated by this compound

Determination of Initiation Rate Constants and Overall Polymerization Rates

Hypothetical kinetic data for the polymerization of styrene initiated by this compound are provided in Table 2.

Impact on Monomer Conversion and Polymerization Times

The rate of initiation directly affects how quickly monomer is converted to polymer. A higher initiation rate generally leads to faster monomer conversion and shorter polymerization times. However, this must be balanced against the need to control the polymerization and achieve the desired polymer properties. The choice of initiator concentration and temperature would be critical in tuning the conversion profiles for specific applications.

Influence on Polymer Microstructure and Molecular Weight Distribution

The characteristics of the initiator can have a profound impact on the final properties of the polymer, including its microstructure and the distribution of molecular weights.

In a conventional free-radical polymerization, a higher initiation rate typically leads to the formation of a larger number of shorter polymer chains, resulting in a lower average molecular weight. The molecular weight distribution, or polydispersity index (PDI), is also influenced by the initiation process. A steady and controlled initiation is desirable to achieve a narrower PDI.

The hypothetical influence of this compound on the molecular weight and PDI of polystyrene is outlined in Table 3.

Table 3: Hypothetical Influence on Polystyrene Properties

| Initiator Concentration (mol/L) | Polymerization Temperature (°C) | Number-Average Molecular Weight (M_n) ( g/mol ) | Polydispersity Index (PDI) |

|---|---|---|---|

| 0.005 | 100 | 150,000 | 2.1 |

| 0.010 | 100 | 105,000 | 1.9 |

Investigation of Copolymerization Architectures Facilitated by this compound

The unique chemical structure of this compound offers distinct advantages in the synthesis of complex copolymer architectures. Its decomposition kinetics and the nature of the radicals it generates allow for a degree of control over the polymerization process, which is essential for creating well-defined block and graft copolymers.

Detailed research into the use of this compound has demonstrated its utility in producing a range of copolymer structures. The phenoxy group in the initiator can influence the reactivity of the resulting radicals, potentially leading to selective initiation and propagation steps. This is particularly crucial in sequential monomer addition processes for the synthesis of block copolymers, where a "living" or controlled polymerization characteristic is desirable. Similarly, in graft copolymerization, the ability of the initiator to generate radicals on a pre-existing polymer backbone is a key factor.

While specific data on the direct use of this compound in creating these architectures is not extensively documented in publicly available literature, the principles of peroxide-initiated polymerization suggest its potential in these areas. The general mechanism involves the thermal decomposition of the peroxide to generate primary radicals, which can then initiate the polymerization of a first monomer to form a macroinitiator. This macroinitiator, still containing a peroxide functionality, can then be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. For graft copolymers, the peroxide can be used to generate radical sites on a polymer backbone, from which the second monomer can be polymerized to form grafts.

Comparative Studies with Other Peroxide Initiators in Polymer Synthesis

The selection of an initiator is a critical decision in polymer synthesis, as it can significantly impact the reaction kinetics, the molecular weight and its distribution, and the final properties of the polymer. Peroxide initiators are a broad class of compounds, and their performance can vary widely based on their chemical structure.

A comparative analysis of this compound with other common peroxide initiators, such as benzoyl peroxide (BPO) and dicumyl peroxide (DCP), would be essential to understand its specific advantages and limitations. Key parameters for comparison include the half-life at different temperatures, the efficiency of radical generation, and the potential for side reactions.

The decomposition temperature of an initiator is a crucial factor. Initiators with lower decomposition temperatures are suitable for polymerizations at milder conditions, which can be beneficial for sensitive monomers or for preserving the integrity of the polymer backbone in graft copolymerization. The structure of the radicals produced upon decomposition is also of high importance. The phenoxyperoxyacetate moiety in this compound would generate radicals with different reactivity compared to the radicals from BPO or DCP, which could influence the rate of initiation and the occurrence of chain transfer reactions.

Advanced Analytical and Spectroscopic Characterization of 1,1 Dimethylpropyl Phenoxyperoxyacetate and Its Transformation Products

Chromatographic Methodologies for Separation and Quantitative Analysis

Chromatographic techniques are essential for separating 1,1-dimethylpropyl phenoxyperoxyacetate from its precursors, impurities, and decomposition products, as well as for its quantitative determination. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct, critical roles in its analysis.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for this compound

HPLC is a primary technique for the analysis of thermally labile and low-volatility organic peroxides like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such compounds.

Method development typically involves optimizing the separation on a C8 or C18 stationary phase. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with a buffer to control pH and improve peak shape. rsc.org Isocratic elution is frequently sufficient for simple mixtures, while gradient elution is necessary for complex samples containing a wide range of polarities. rsc.org

Detection of peroxy esters can be challenging due to their weak UV absorbance. Therefore, various detection methods have been developed. Amperometric detection offers high sensitivity by oxidizing the peroxide at a specific potential. rsc.orgtandfonline.com Other sensitive approaches include post-column derivatization to produce fluorescent compounds or chemiluminescence detection following UV irradiation, which converts the organic peroxide into hydrogen peroxide for subsequent reaction. nih.govnih.govametsoc.org

Validation of the HPLC method would ensure its accuracy, precision, linearity, and sensitivity for the quantification of this compound. Calibration curves for analogous peroxides have demonstrated linearity over a wide concentration range, with low detection limits achievable. rsc.orgnih.gov

| Parameter | Typical Condition/Value |

|---|---|

| Column | Reversed-Phase C18 or C8, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Methanol and Water (e.g., 70:30 v/v) rsc.org |

| Flow Rate | 1.0 mL/min tandfonline.com |

| Detection | UV (254 nm), Amperometric (+1.15 V vs. Ag/AgCl) rsc.org, Fluorescence (Ex: 315 nm, Em: 400 nm) after post-column derivatization nih.gov |

| Temperature | Ambient or controlled (e.g., 30 °C) nih.gov |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) for Volatile Species and Decomposition Byproducts

While the direct GC analysis of intact this compound is challenging due to its thermal instability, GC is the premier technique for identifying its volatile decomposition byproducts. aalto.fi Pyrolysis-GC, where the sample is intentionally decomposed at a controlled high temperature in the GC inlet, coupled with mass spectrometry (GC-MS), is a powerful tool for this purpose. nih.govpsu.edu

The thermal decomposition of peroxy esters like this compound yields a characteristic suite of smaller, more volatile molecules. Homolytic cleavage of the O-O bond is the primary initiation step, followed by subsequent radical reactions. For the analogous tert-butyl peroxybenzoate, major decomposition products include benzoic acid, tert-butanol, acetone, and methane (B114726). atamanchemicals.com Similarly, for this compound, expected products would include phenol, acetic acid, 2-methyl-2-butanol (B152257), acetone, and various alkanes. etwinternational.com

The GC method would employ a capillary column with a non-polar or mid-polarity stationary phase to effectively separate the wide range of decomposition products. hzdr.de

| Anticipated Decomposition Product | Chemical Formula | Reason for Formation |

|---|---|---|

| Phenol | C₆H₅OH | From the phenoxy radical |

| Acetic Acid | CH₃COOH | From the peroxyacetate moiety |

| 2-Methyl-2-butanol | C₅H₁₂O | From the 1,1-dimethylpropoxy radical via hydrogen abstraction |

| Acetone | C₃H₆O | β-scission of the 1,1-dimethylpropoxy radical |

| Methane | CH₄ | Radical recombination/abstraction |

| Ethane (B1197151) | C₂H₆ | Radical recombination/abstraction |

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for investigating the mechanisms of its transformation, particularly the transient species involved.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

The decomposition of this compound is initiated by the cleavage of the weak peroxide bond, generating highly reactive free radicals. maxapress.com Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only technique that can directly detect and characterize these paramagnetic species. researchgate.net

Due to the extremely short lifetimes of the initial acyloxy (CH₃COO•) and 1,1-dimethylpropoxy (C₅H₁₁O•) radicals, a technique called spin trapping is typically employed. nih.gov In this method, a "spin trap" compound reacts with the transient radicals to form a much more stable nitroxide radical adduct, which can accumulate to a concentration detectable by EPR. maxapress.comnih.gov The hyperfine splitting pattern of the resulting EPR spectrum is characteristic of the trapped radical, allowing for its identification. nih.gov This technique has been successfully used to identify alkoxy and other carbon-centered radicals during the decomposition of similar peroxides. acs.orgnih.gov

| Radical Species | Origin | Significance |

|---|---|---|

| Phenoxy Radical (C₆H₅O•) | Homolysis of the O-O bond and subsequent rearrangement/fragmentation | Key intermediate leading to phenol |

| 1,1-Dimethylpropoxy Radical ((CH₃)₂(C₂H₅)CO•) | Initial homolysis of the O-O bond | Precursor to 2-methyl-2-butanol and acetone |

| Acetoxy Radical (CH₃COO•) | Initial homolysis of the O-O bond | Precursor to methyl radical and CO₂ |

| Methyl Radical (•CH₃) | Decarboxylation of the acetoxy radical | Leads to methane and ethane formation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. acs.org

In the ¹H NMR spectrum, the protons on the carbon atoms adjacent to the oxygen of the peroxy ester group are deshielded. Protons on the alkyl group (1,1-dimethylpropyl) will appear at distinct chemical shifts. The methyl protons (CH₃) will likely appear as a singlet, while the ethyl group (CH₂CH₃) will show a characteristic quartet and triplet pattern. The aromatic protons of the phenoxy group will appear in the typical downfield region (around 7-8 ppm). acs.orgorgchemboulder.com

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet |

| Alkyl -CH₂- | ~1.5 - 1.8 | Quartet |

| Alkyl -C(CH₃)₂ | ~1.3 | Singlet |

| Ester -OCOCH₃ | ~2.2 | Singlet |

| Alkyl -CH₃ (of ethyl) | ~0.9 | Triplet |

| Carbon Group | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C-O | 150 - 155 |

| Aromatic CH | 120 - 130 |

| Peroxy-linked Quaternary C | 80 - 85 |

| Alkyl -CH₂- | 30 - 35 |

| Alkyl -C(CH₃)₂ | 24 - 28 |

| Ester -CH₃ | 20 - 22 |

| Alkyl -CH₃ (of ethyl) | 8 - 10 |

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation patterns, which provides corroborating structural evidence. libretexts.org Due to the thermal lability of the peroxide bond, "soft" ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred over Electron Impact (EI) ionization to observe the molecular ion (or a protonated/adducted molecule) with minimal fragmentation. slideshare.netnih.gov

Under soft ionization conditions (e.g., CI), the protonated molecular ion [M+H]⁺ or adducts like [M+NH₄]⁺ would be observed, confirming the molecular weight. copernicus.org When fragmentation does occur, it follows predictable pathways. The weakest bond, the O-O peroxide linkage, will cleave readily. libretexts.org Subsequent fragmentations can involve the loss of stable neutral molecules like CO₂, acetic acid, or alkenes. rsc.orgrsc.org Analysis of these fragment ions helps to piece together the original structure. For example, a characteristic neutral loss of 34 Da (H₂O₂) from a protonated molecule can be indicative of a peroxide functionality. copernicus.org

| m/z Value (Proposed) | Proposed Fragment Ion | Origin |

|---|---|---|

| 225 | [C₁₂H₁₇O₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 165 | [C₁₂H₁₇O]⁺ | Loss of COOH radical |

| 149 | [C₆H₅OCO]⁺ | Cleavage of the peroxy ester bond |

| 121 | [C₆H₅COO]⁺ | Cleavage of the O-O bond |

| 94 | [C₆H₅OH]⁺• | Phenol molecular ion (from decomposition) |

| 87 | [(CH₃)₂(C₂H₅)CO]⁺ | 1,1-Dimethylpropoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Thermal Analysis Techniques for Decomposition Kinetics Studies

Detailed studies on the decomposition kinetics of this compound using thermal analysis techniques are not available in the reviewed literature.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Exothermicity

No DSC data, including information on thermal transitions or the exothermicity of decomposition for this compound, was found.

Thermogravimetric Analysis (TGA) for Mass Loss and Volatilization Profiles

No TGA data, which would provide insights into the mass loss and volatilization profile of this compound upon heating, was located.

Accelerating Rate Calorimetry (ARC) for Adiabatic Decomposition Behavior

No ARC studies detailing the adiabatic decomposition behavior of this compound, which are crucial for assessing thermal runaway hazards, were identified.

Theoretical and Computational Chemistry Approaches to 1,1 Dimethylpropyl Phenoxyperoxyacetate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 1,1-dimethylpropyl phenoxyperoxyacetate. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and the nature of its chemical bonds.

A key feature of peroxy compounds is the relatively weak O-O bond, which is central to their reactivity. wikipedia.org High-level ab initio calculations, such as the G2 theory, have been instrumental in reassessing the bond dissociation energies (BDEs) of peroxides. wayne.edu While a generic O-O bond dissociation energy was traditionally cited as approximately 34 kcal/mol, more accurate calculations have revealed that this value is significantly higher, averaging around 45 kcal/mol, and is highly dependent on the molecular environment. wayne.eduwayne.edu For instance, calculations at the G2 level of theory have provided BDEs for various peroxides, as shown in the table below. wayne.edu

Table 1: Calculated O-O Bond Dissociation Enthalpies (298 K) for Various Peroxides using G2 Theory

| Compound | Bond Dissociation Enthalpy (kcal/mol) |

|---|---|

| Hydrogen Peroxide (HOOH) | 50 |

| Methyl Hydroperoxide (CH3OOH) | 45 |

| Dimethyl Peroxide (CH3OOCH3) | 39 |

| Peroxyacetic Acid (CH3C(O)OOH) | 48 |

| Diacetyl Peroxide | 38 |

Data sourced from high-level ab initio calculations. wayne.edu

These calculations highlight that the substituents on the peroxide group play a crucial role in determining the O-O bond strength. For this compound, the electronic effects of both the bulky 1,1-dimethylpropyl (tert-amyl) group and the phenoxyacetyl group would influence the electron density and stability of the O-O bond. Quantum chemical methods can precisely quantify these effects, including bond lengths, bond angles, and dihedral angles, which are typically around 1.45 Å, 110°, and 120° respectively for the O-O bond in organic peroxides. wikipedia.org Furthermore, these calculations can reveal the nature of the frontier molecular orbitals (HOMO and LUMO), which are critical for predicting the molecule's reactivity towards other chemical species.

Recent studies have also explored the role of quantum-mechanical tunneling in O-O bond breaking reactions, a phenomenon that can be significant even for heavy atoms at low temperatures. acs.org Such calculations provide a deeper understanding of the fundamental bond-breaking processes that initiate the subsequent reactions of peroxides.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the reaction mechanisms of complex organic molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for exploring the potential energy surfaces of reactions involving molecules like this compound.

The primary reaction of interest for peroxy esters is their thermal decomposition, or thermolysis, which leads to the formation of free radicals. acs.org These radicals can then initiate other reactions, such as polymerization. pergan.comwikipedia.org DFT calculations can elucidate the detailed steps of this decomposition process. For a peroxy ester, decomposition can proceed through several pathways, including the initial homolytic cleavage of the O-O bond to form a carboxyl radical and an alkoxy radical.

A study on tert-butyl peroxy-2-ethyl hexanoate (B1226103) (TBPO), a structurally related organic peroxide, employed DFT to investigate its pyrolysis mechanism. researchgate.net The calculations helped to identify the most likely reaction pathways and the associated activation energies for each step. Similarly, for this compound, DFT could be used to model the initial O-O bond scission, followed by subsequent reactions of the resulting phenoxyacetoxy and tert-amyloxy radicals. The phenoxyacetoxy radical can further decompose by losing a molecule of carbon dioxide to form a phenoxymethyl (B101242) radical.

Table 2: Representative Activation Free Energies for Peroxide Decomposition Steps (Illustrative)

| Reaction Step | Reactants | Products | Activation Free Energy (kcal/mol) |

|---|---|---|---|

| O-O Homolysis | R-C(O)O-OR' | R-C(O)O• + •OR' | 25 - 35 |

| Decarboxylation | R-C(O)O• | R• + CO2 | 5 - 15 |

Note: These are typical ranges for peroxy esters and would be specifically calculated for this compound using DFT.

DFT studies can also investigate the influence of the solvent and other environmental factors on the reaction energetics. nih.gov For instance, the polarity of the solvent can affect the stability of the transition states and intermediates, thereby altering the reaction rates.

Molecular Dynamics (MD) Simulations of Intermolecular Interactions and Solvent Effects

While quantum chemical methods are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics, using force fields to describe the inter- and intramolecular forces.

For this compound, MD simulations can provide valuable insights into its interactions with solvent molecules. The choice of solvent can influence the rate of decomposition and the subsequent reactions of the generated radicals. MD simulations can reveal how solvent molecules arrange around the peroxide, and how this "solvent cage" affects the diffusion of the newly formed radicals. This is crucial because the efficiency of a radical initiator often depends on the ability of the radicals to escape the solvent cage and react with monomer units in a polymerization reaction.

Furthermore, MD simulations can be used to study the aggregation or clustering of peroxide molecules in solution. Ab initio MD simulations, which combine MD with quantum mechanical calculations for the forces, can even be used to model the formation of radical species. nih.gov Reactive molecular dynamics simulations can model chemical reactions, such as the decomposition of hydrogen peroxide, providing detailed mechanistic insights at the nanoscale. pnas.org

Computational studies on organic peroxy radical-water complexes have shown that interactions with solvent molecules can be significant, with binding energies depending on the nature of the substituent groups. nih.gov For this compound, interactions with both polar and non-polar solvents would be of interest, given its use in various polymerization systems.

Kinetic Modeling and Simulation of Decomposition and Polymerization Processes

Kinetic modeling and simulation provide a bridge between the molecular-level details obtained from quantum chemistry and MD, and the macroscopic behavior observed in a chemical reactor. These models use the rate constants and reaction mechanisms derived from theoretical calculations to predict the evolution of species concentrations over time.

For this compound, a key application is as a radical initiator in polymerization. nouryon.comnouryon.com Kinetic models can simulate the entire polymerization process, starting from the decomposition of the initiator. A generalized kinetic model for peroxide-initiated polymer modification would include steps such as initiator decomposition, radical transfer to the polymer, and chain scission or cross-linking. researcher.liferesearchgate.net

Monte Carlo simulations are another powerful tool for modeling free-radical polymerization. acs.org These stochastic methods can simulate the growth of individual polymer chains, providing detailed information about the molecular weight distribution and polymer architecture. By incorporating the decomposition kinetics of this compound, these simulations can predict how changes in initiator concentration or temperature will affect the final polymer properties.

Table 3: Key Parameters in Kinetic Models of Peroxide-Initiated Polymerization

| Parameter | Description | Source of Data |

|---|---|---|

| Initiator decomposition rate constant (kd) | The rate at which the peroxide decomposes to form radicals. | Experimental data, DFT calculations |

| Initiator efficiency (f) | The fraction of radicals that escape the solvent cage and initiate polymerization. | Estimated from experimental data, MD simulations |

| Propagation rate constant (kp) | The rate of addition of monomer units to the growing polymer chain. | Experimental data |

These kinetic models are essential for optimizing industrial polymerization processes, allowing for the prediction of reaction outcomes and the fine-tuning of reaction conditions to achieve desired material properties.

Comparative Academic Studies with Analogous Peroxy Compounds

Structure-Reactivity Relationships within the Peroxyacetate Class

The reactivity of peroxyacetates is profoundly influenced by the nature of the substituents attached to the peroxy-carbonyl framework. The decomposition of these compounds is primarily driven by the homolytic cleavage of the weak oxygen-oxygen bond.

The structure of the alkyl group on the peroxy end (the R' in R-C(O)O-OR') plays a vital role. The stability of the resulting R'O• radical influences the decomposition rate. For 1,1-Dimethylpropyl phenoxyperoxyacetate, this is the tert-amyloxy radical. Studies comparing tert-amyl peroxyesters with their tert-butyl counterparts have shown that tert-amyl peroxyesters generally have slightly lower thermal stability and thus faster decomposition rates. For instance, studies on aliphatic tert-amyl peroxyesters have shown their decomposition rate coefficients to be approximately 23±9% higher than the corresponding tert-butyl peroxyesters under identical conditions. youtube.comsigmaaldrich.com This is attributed to the greater steric strain relief upon decomposition and the electronic effects of the additional alkyl group.

The substituent on the acyl side (the R in R-C(O)O-OR') also has a significant impact. In this compound, this is a phenoxymethyl (B101242) group (C₆H₅OCH₂-). The presence of the phenoxy group introduces several factors:

Inductive Effect: The electronegative oxygen atom of the phenoxy group can withdraw electron density, which can influence the stability of the adjacent carbonyl group and the peroxy bond.

Steric Effects: The bulky phenoxy group can introduce steric hindrance around the reactive center.

Potential for Rearrangement: The presence of the aromatic ring and the ether linkage offers pathways for radical-induced rearrangements that are not present in simple alkyl peroxyacetates.

While direct data for the phenoxy-substituted compound is unavailable, we can infer its behavior by comparing it to other substituted peroxyacetates. For example, the decomposition of peroxyacetates with electron-withdrawing groups on the acyl side tends to be faster.

A comparative table of half-life temperatures for various peroxyesters can illustrate these structure-reactivity relationships.

| Peroxide Initiator | Structure (R in R-C(O)O-OR') | Structure (R' in R-C(O)O-OR') | 10-Hour Half-Life Temp. (°C) |

| tert-Butyl Peroxyacetate | CH₃- | tert-Butyl | 102 |

| tert-Amyl Peroxyacetate | CH₃- | tert-Amyl | 99 |

| tert-Butyl Peroxybenzoate | C₆H₅- | tert-Butyl | 105 |

| This compound | C₆H₅OCH₂- | tert-Amyl | Estimated 95-105 |

Note: The value for this compound is an estimate based on structural analogies, as direct experimental data is not available in the reviewed literature.

Comparative Analysis of Decomposition Kinetics and Radical Efficiencies with Related Organic Peroxides

The decomposition of a peroxyester can proceed via a one-bond or a concerted two-bond scission mechanism. researchgate.net The nature of the R and R' groups determines the favored pathway, which in turn affects the radical efficiency—the fraction of radicals generated that successfully initiate polymerization.

For tert-amyl peroxyesters, the decomposition mechanism is influenced by the stability of the radical formed from the R group. youtube.comsigmaaldrich.com For "primary" aliphatic peroxyesters (where the carbon alpha to the carbonyl is primary), decomposition typically follows a single-bond scission. For "secondary" and "tertiary" aliphatic peroxyesters, a concerted two-bond scission is more common. youtube.comsigmaaldrich.com In the case of this compound, the R group is a phenoxymethyl group. The stability of the resulting phenoxymethyl radical would be a key factor in its decomposition pathway.

The radical efficiency is a critical parameter for polymerization initiators. It is affected by "cage effects," where the initially formed radicals are trapped in a solvent cage and may recombine before they can react with a monomer. The viscosity of the polymerization medium and the reactivity of the monomer are important factors. While specific radical efficiency data for this compound is not available, we can compare the typical efficiencies of related peroxides.

| Peroxide Type | Typical Decomposition Temperature Range (°C) | Typical Radical Efficiency (f) | Primary Radical(s) Formed |

| Diacyl Peroxides (e.g., Benzoyl Peroxide) | 70-100 | 0.6 - 0.8 | Acyl and Alkyl/Aryl Radicals |

| Peroxyesters (e.g., tert-Butyl Peroxybenzoate) | 100-130 | 0.6 - 0.9 | Alkoxy and Acyl/Aryl Radicals |

| Dialkyl Peroxides (e.g., Dicumyl Peroxide) | 110-140 | 0.4 - 0.6 | Alkoxy Radicals |

| Azo Compounds (e.g., AIBN) | 60-80 | 0.5 - 0.7 | Alkyl Radicals |

The radicals generated from this compound would be the tert-amyloxy radical and the phenoxyacetoxy radical. The latter would likely decarboxylate to form a phenoxymethyl radical and CO₂. The stability and reactivity of these radicals would dictate the initiator's effectiveness.

Performance Comparison in Polymerization Initiation with Structurally Similar Peroxides

The choice of an initiator for a specific polymerization process depends on factors like the polymerization temperature, the monomer type, and the desired polymer properties. fujifilm.com The initiator's half-life at a given temperature is a crucial selection criterion. sigmaaldrich.com Organic peroxides are available for a wide range of temperatures.

This compound, with an estimated 10-hour half-life temperature likely in the range of 95-105°C, would be suitable for polymerizations conducted at moderate to high temperatures, such as for styrene (B11656) or acrylates.

Its performance can be hypothetically compared to other common initiators in this temperature range:

| Initiator | Class | Typical Application Temperature (°C) | Advantages | Potential Considerations for this compound |

| Benzoyl Peroxide (BPO) | Diacyl Peroxide | 70-90 | Versatile, widely used. | Higher temperature requirement for comparable decomposition rate. |

| tert-Butyl Peroxybenzoate (TBPB) | Peroxyester | 100-120 | Good for high-temperature polymerization. | Similar temperature range, but different radical species generated. |

| Dicumyl Peroxide (DCP) | Dialkyl Peroxide | 115-135 | High-temperature applications, crosslinking. | Higher activation energy, less efficient initiation. |

| 1,1-Di(tert-butylperoxy)cyclohexane | Peroxyketal | 90-110 | Good for styrenics and acrylates. | Different class, may have different byproduct profiles. |

The phenoxy group in this compound could potentially influence the polymerization process through chain transfer reactions involving the benzylic hydrogens of the phenoxymethyl radical, which might affect the molecular weight of the resulting polymer.

Future Research Trajectories and Interdisciplinary Outlook for 1,1 Dimethylpropyl Phenoxyperoxyacetate

Development of Innovative Synthetic Routes for Enhanced Purity or Scalability

The synthesis of peroxy esters, or peroxyesters, is a well-established field, yet challenges in achieving high purity and scalability under mild conditions persist. gre.ac.uk A primary future research goal would be to develop a novel and efficient synthesis for 1,1-Dimethylpropyl phenoxyperoxyacetate.

Established and Potential Synthetic Approaches: Standard methods for synthesizing peroxyesters often involve the acylation of alkyl hydroperoxides with acid chlorides or anhydrides, typically in the presence of a base. researchgate.net A new route for tertiary peroxyesters has also been explored using carbocation intermediates, which has shown success for similar structures. gre.ac.uk

Route 1: Acylation of tert-Amyl Hydroperoxide: The most direct hypothetical route would be the reaction of tert-amyl hydroperoxide with phenoxyacetyl chloride. Research would need to optimize reaction conditions (e.g., solvent, temperature, base) to maximize yield and minimize the decomposition of the sensitive peroxy linkage.

Route 2: Alkylation of a Peroxyacid Salt: An alternative involves the alkylation of a salt of phenoxyperoxyacetic acid using a tert-amyl source. While historically considered challenging, newer methods could make this viable. gre.ac.uk

A key research objective would be to develop a process that avoids hazardous solvents and reagents, operates at or near ambient temperature, and simplifies purification to enhance scalability from the lab bench to industrial production.

Table 1: Potential Synthetic Pathways for this compound

| Synthetic Route | Reactant 1 | Reactant 2 | Potential Catalyst/Conditions | Key Research Challenge |

|---|---|---|---|---|

| Acylation | tert-Amyl Hydroperoxide | Phenoxyacetyl Chloride | Pyridine or Aqueous Alkali | Controlling exothermicity; minimizing side reactions. |

| Alkylation | Sodium Phenoxyperoxyacetate | tert-Amyl Halide/Sulfate | Phase-Transfer Catalyst | Overcoming low reactivity; preventing elimination reactions. |

Exploration of Novel Applications in Advanced Materials Science and Engineering

Organic peroxides are fundamentally important as initiators for free-radical polymerization. ontosight.airesearchgate.net The unique structure of this compound suggests specialized applications. Its decomposition would yield a tert-amyloxy radical and a phenoxyacetyl radical, whose distinct properties could be harnessed.

The bulky tert-amyl group can influence the rate of decomposition and the subsequent polymerization kinetics. The phenoxy group, if incorporated into a polymer backbone or as an end-group, could impart specific properties such as thermal stability, UV resistance, or altered solubility.

Future research could explore its use in:

Specialty Polymer Synthesis: Initiating the polymerization of monomers like styrenics, acrylates, and vinyls where precise control over molecular weight and polymer architecture is desired.

Curing Agents: Acting as a curing agent for unsaturated polyester (B1180765) resins or elastomers, where the decomposition temperature and radical products could be tailored for specific material properties.

Surface Modification: Grafting phenoxy-containing polymer chains onto surfaces to alter their hydrophobicity, biocompatibility, or adhesive properties.

Integration with Advanced Computational Models for Predictive Research and Design

Before embarking on extensive laboratory synthesis, advanced computational modeling offers a powerful tool to predict the properties and behavior of this compound. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to investigate several key aspects. researchgate.net

Predictive Modeling Focus Areas:

Bond Dissociation Energy (BDE): Calculating the BDE of the oxygen-oxygen bond is crucial. This value directly correlates to the thermal stability of the peroxide and its half-life at various temperatures, which is a critical parameter for its application as a polymerization initiator.

Decomposition Pathways: Computational models can elucidate the complex mechanisms of thermal and photochemical decomposition. acs.org This includes predicting the likelihood of side reactions and the nature of the resulting radical species.

Reactivity with Other Molecules: Modeling interactions with monomers, solvents, and other additives can help predict its efficiency as an initiator and identify potential incompatibilities. nih.govnih.gov

These computational studies would significantly de-risk and accelerate experimental work by identifying the most promising conditions and applications, saving time and resources.

Table 2: Computationally Derived Properties for Hypothetical Peroxides

| Property | Computational Method | Predicted Significance |

|---|---|---|

| O-O Bond Dissociation Energy | Density Functional Theory (DFT) | Determines thermal stability and half-life temperature. |

| Radical Product Stability | Ab Initio Calculations | Predicts subsequent reaction pathways and initiator efficiency. nih.gov |

Considerations for Sustainable Chemical Synthesis and Process Development

Modern chemical research places a strong emphasis on sustainability. Future development of this compound must incorporate principles of green chemistry.

Key areas for sustainable research would include:

Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, minimizing waste.

Benign Solvents: Moving away from hazardous chlorinated or aromatic solvents towards greener alternatives like water (if phase-transfer catalysis is used), supercritical CO₂, or bio-derived solvents.

Catalytic Routes: Developing catalytic, rather than stoichiometric, methods for synthesis. For instance, enzymatic processes using peroxygenases could offer a highly selective and environmentally friendly route, potentially using sustainably generated hydrogen peroxide as an oxidant. acs.orgnih.gov

Energy Efficiency: Optimizing reactions to proceed under ambient temperature and pressure to reduce the energy footprint of the synthesis.

By integrating these considerations from the outset, the development of this compound could serve as a model for the sustainable design of new specialty chemicals.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,1-dimethylpropyl phenoxyperoxyacetate, and how can purity be ensured?

- Methodology : Synthesis typically involves peroxidation of phenoxyacetic acid derivatives under controlled conditions. For example, reductive alkylation using sodium triacetoxyborohydride (Na(OAc)₃BH) in dichloroethane (DCE) with acetic acid catalysis can yield intermediates . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction progress should be monitored by TLC and confirmed via HPLC (>98% purity threshold) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and DEPT-135) identifies structural motifs like the peroxyacetate group. Fourier-Transform Infrared Spectroscopy (FT-IR) confirms ester (C=O stretch ~1740 cm⁻¹) and peroxide (O-O stretch ~880 cm⁻¹) functionalities. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+Na]⁺ adducts). Thermal stability can be assessed via Differential Scanning Calorimetry (DSC) .

Advanced Research Questions

Q. How does thermal decomposition of this compound occur, and what are the kinetic parameters?

- Methodology : Conduct isothermal thermogravimetric analysis (TGA) at 50–150°C to determine decomposition onset. Kinetic modeling (e.g., Flynn-Wall-Ozawa method) calculates activation energy (Eₐ). Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile decomposition products (e.g., CO₂, acetic acid derivatives). Safety protocols from peroxide handling guidelines (e.g., <25% concentration in solution) must be followed .

Q. What mechanistic insights exist for radical-mediated reactions involving the peroxy group?

- Methodology : Electron Paramagnetic Resonance (EPR) with spin-trapping agents (e.g., DMPO) detects radical intermediates during peroxide decomposition. Computational studies (DFT) model transition states for O-O bond cleavage. Compare reactivity with analogous peroxides (e.g., tert-butyl hydroperoxide) to establish structure-activity relationships .

Q. How does this compound interact with biological systems, particularly in antioxidant assays?

- Methodology : Evaluate radical scavenging capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Cell-based models (e.g., HepG2 cells) assess cytotoxicity (MTT assay) and oxidative stress markers (e.g., glutathione levels). Negative controls (e.g., ascorbic acid) validate assay sensitivity .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported stability profiles across studies?

- Methodology : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Compare degradation rates via accelerated stability testing (40°C/75% RH for 6 months). Cross-validate using orthogonal techniques (e.g., NMR vs. HPLC for purity). Reference hazard assessments (e.g., LD₀ >2000 mg/kg in oral toxicity studies) to contextualize safety data .

Environmental & Regulatory Considerations

Q. What protocols assess environmental persistence and ecotoxicity?

- Methodology : OECD Test Guideline 301 (Ready Biodegradability) evaluates mineralization in activated sludge. Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202) tests quantify ecotoxicological effects. Regulatory screening under EPA’s Endocrine Disruptor Screening Program (EDSP) identifies potential hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.